molecular formula C15H18FN5O2S2 B11243076 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11243076
M. Wt: 383.5 g/mol
InChI Key: VOWDMARDZZRGAN-UHFFFAOYSA-N
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Description

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with tert-butyl isocyanate to form the intermediate compound. This intermediate is then reacted with 4-fluorophenylacetyl chloride under controlled conditions to yield the final product .

Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells . The compound also interacts with enzymes and proteins involved in various cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C15H18FN5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H18FN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23)

InChI Key

VOWDMARDZZRGAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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